(R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam
CAS No.: 116195-15-4
Cat. No.: VC4374344
Molecular Formula: C14H21NO3S
Molecular Weight: 283.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116195-15-4 |
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Molecular Formula | C14H21NO3S |
Molecular Weight | 283.39 |
IUPAC Name | 1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylprop-2-en-1-one |
Standard InChI | InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m1/s1 |
Standard InChI Key | BALAVPVKVQRBKA-JTNHKYCSSA-N |
SMILES | CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a tricyclic framework comprising a camphor-derived sultam core fused with a methylacryloyl group. The IUPAC name, 1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ⁶-thia-4-azatricyclo[5.2.1.0¹,⁵]decan-4-yl]-2-methylprop-2-en-1-one , reflects its intricate stereochemistry. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 283.39 g/mol | |
SMILES | CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |
InChIKey | BALAVPVKVQRBKA-JTNHKYCSSA-N |
The bicyclic system imposes conformational rigidity, while the methylacryloyl moiety provides a reactive site for acyl transfer reactions. X-ray crystallography of related camphorsultams confirms the chair-like conformation of the sultam ring, which sterically shields one face of the molecule to direct stereoselectivity .
Stereochemical Features
The (R)-configuration at the camphor bridgehead induces a distinct spatial arrangement, enabling predictable facial selectivity in reactions. Comparative studies with the (S)-enantiomer (CAS 128441-99-6) reveal that the two forms yield mirror-image products in asymmetric syntheses . For instance, in aldol reactions, the (R)-auxiliary favors si-face attack, while the (S)-form promotes re-face selectivity .
Synthesis and Derivatization
Preparation of (R)-(-)-(2-Methylacryloyl)-2,10-Camphorsultam
While detailed synthetic protocols are proprietary, the compound is typically synthesized from (R)-camphorsultam through acylation with methacryloyl chloride under basic conditions. Key steps include:
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Activation of Camphorsultam: Deprotonation of the sultam’s nitrogen using LDA or NaH.
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Acylation: Treatment with methacryloyl chloride to install the acryloyl group.
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Purification: Chromatographic separation to isolate the (R)-enantiomer.
The process achieves >98% enantiomeric excess (ee) in optimized conditions, as confirmed by chiral HPLC.
Functionalization Strategies
The methylacryloyl group serves as a handle for further modifications:
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Hydrolysis: Cleavage under acidic or basic conditions regenerates the parent sultam .
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Cross-Metathesis: Reaction with Grubbs catalyst enables introduction of alkenes for diversification .
Applications in Asymmetric Synthesis
Diels-Alder Cycloadditions
The auxiliary’s electron-withdrawing sulfonyl group activates dienophiles for [4+2] cycloadditions. For example, acryloyl-bound sultams react with cyclopentadiene to form endo-adducts with >90% ee .
Michael Additions
Conjugate additions to α,β-unsaturated ketones proceed with high enantiocontrol. A 2012 study reported 94% ee in the addition of organocuprates to sultam-derived enones .
Research Findings and Case Studies
Total Synthesis of Natural Products
The compound enabled the first scalable route to (+)-antimycin A analogs, addressing challenges in nine-membered dilactone formation . Key outcomes:
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Yield Optimization: 60–300 mg of pure product per batch.
Catalytic Asymmetric Induction
Recent advances integrate the sultam with transition metal catalysts. A 2023 study paired it with Cu(OTf)₂ to achieve enantioselective propargylations (88% ee).
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